molecular formula C10H12N2O2 B14366746 1-(2-Methyl-5,6-dihydro-4H-[1,3]oxazolo[5,4-b]azepin-4-yl)ethan-1-one CAS No. 90238-01-0

1-(2-Methyl-5,6-dihydro-4H-[1,3]oxazolo[5,4-b]azepin-4-yl)ethan-1-one

Cat. No.: B14366746
CAS No.: 90238-01-0
M. Wt: 192.21 g/mol
InChI Key: JKSSMLCNXRLJTR-UHFFFAOYSA-N
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Description

1-(2-Methyl-5,6-dihydro-4H-[1,3]oxazolo[5,4-b]azepin-4-yl)ethan-1-one is a heterocyclic compound that belongs to the oxazole family. . This compound, with its unique structure, has garnered interest for its potential therapeutic properties and applications in various scientific fields.

Preparation Methods

The synthesis of 1-(2-Methyl-5,6-dihydro-4H-[1,3]oxazolo[5,4-b]azepin-4-yl)ethan-1-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(2-Methyl-5,6-dihydro-4H-[1,3]oxazolo[5,4-b]azepin-4-yl)ethan-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxazole derivatives with altered functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-(2-Methyl-5,6-dihydro-4H-[1,3]oxazolo[5,4-b]azepin-4-yl)ethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential as a kinase inhibitor and its role in modulating cellular signaling pathways .

Comparison with Similar Compounds

When compared to other similar compounds, 1-(2-Methyl-5,6-dihydro-4H-[1,3]oxazolo[5,4-b]azepin-4-yl)ethan-1-one stands out due to its unique structure and biological activities. Similar compounds include:

The uniqueness of this compound lies in its specific structural features and the potential for targeted therapeutic applications.

Properties

CAS No.

90238-01-0

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

1-(2-methyl-5,6-dihydro-[1,3]oxazolo[5,4-b]azepin-4-yl)ethanone

InChI

InChI=1S/C10H12N2O2/c1-7-11-9-5-3-4-6-12(8(2)13)10(9)14-7/h3,5H,4,6H2,1-2H3

InChI Key

JKSSMLCNXRLJTR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(O1)N(CCC=C2)C(=O)C

Origin of Product

United States

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